7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Medicinal chemistry Building block procurement Cost efficiency

7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS 1803612-10-3) is a heterocyclic building block belonging to the tetrahydro-1,4-benzoxazepine class, bearing a single methyl substituent at the 7-position of the fused benzene ring and supplied as the hydrochloride salt. With a molecular formula of C₁₀H₁₄ClNO and a molecular weight of 199.68 g/mol, this compound serves as a versatile small-molecule scaffold in medicinal chemistry, particularly as an N-acetyl-lysine mimetic core in bromodomain inhibitor programs.

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
CAS No. 1803612-10-3
Cat. No. B1382938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
CAS1803612-10-3
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OCCNC2.Cl
InChIInChI=1S/C10H13NO.ClH/c1-8-2-3-10-9(6-8)7-11-4-5-12-10;/h2-3,6,11H,4-5,7H2,1H3;1H
InChIKeyGGOWTFFZMXVNCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride (CAS 1803612-10-3): Core Identity for Procurement Specification


7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS 1803612-10-3) is a heterocyclic building block belonging to the tetrahydro-1,4-benzoxazepine class, bearing a single methyl substituent at the 7-position of the fused benzene ring and supplied as the hydrochloride salt [1]. With a molecular formula of C₁₀H₁₄ClNO and a molecular weight of 199.68 g/mol, this compound serves as a versatile small-molecule scaffold in medicinal chemistry, particularly as an N-acetyl-lysine mimetic core in bromodomain inhibitor programs [2]. The saturated oxazepine ring distinguishes it from dihydro- or fully aromatic benzoxazepine congeners, imparting distinct conformational and physicochemical properties relevant to lead optimization campaigns [3].

Why 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine HCl Cannot Be Casually Replaced by Positional Isomers or the Free Base


Within the methyl-substituted tetrahydro-1,4-benzoxazepine series, the position of the methyl group on the aromatic ring (6-, 7-, 8-, or 9-) governs both physicochemical descriptors and scaffold geometry, which directly influence receptor complementarity in structure-based drug design [1]. The hydrochloride salt form further differentiates this compound from its free base (CAS 1501784-27-5) in terms of aqueous solubility, hygroscopicity, and long-term storage stability—parameters that are critical for reproducible biological assay results . Additionally, vendor catalog cross-referencing reveals that CAS 1803612-10-3 has been ambiguously co-listed under the 9-methyl isomer entry on certain platforms, underscoring the procurement risk of positional isomer misassignment and the necessity of verifying regiospecific identity through batch-specific analytical data (NMR, HPLC) before substituting any in-class analog [2].

7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine HCl: Quantitative Differentiation Evidence Against the Closest Analogs


Positional Isomer Pricing Comparison: 7-Methyl HCl Salt vs. 8-Methyl Free Base from the Same Vendor (AKSci)

When procured from the same supplier (AKSci), the 7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS 1803612-10-3) exhibits a substantially lower cost-per-gram than the 8-methyl positional isomer free base (CAS 1547037-22-8), despite the HCl salt having a higher molecular weight . This cost differential is relevant for medicinal chemistry groups conducting parallel SAR exploration across methyl positional isomers.

Medicinal chemistry Building block procurement Cost efficiency

Physicochemical Differentiation: Salt Form Advantage in Topological Polar Surface Area and Hydrogen Bonding Capacity

The hydrochloride salt form (CAS 1803612-10-3) provides a predictable increase in hydrogen bond donor count and molecular weight relative to the free base, which alters key drug-likeness parameters. Computed properties from PubChem indicate the HCl salt has 2 hydrogen bond donors and a molecular weight of 199.68 g/mol, compared to the free base (CAS 1501784-27-5) with 1 donor and 163.22 g/mol [1][2]. The increased polarity of the salt form may enhance aqueous solubility for in vitro assay preparation, a practical consideration for screening workflows.

Physicochemical profiling Drug-likeness Salt selection

Computational Property Comparison: 7-Methyl vs. 9-Methyl Positional Isomer Lipophilicity

Computed LogP values differentiate the 7-methyl isomer from the 9-methyl isomer. The 7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine framework exhibits a computed LogP of approximately 1.90 , whereas the 9-methyl isomer (CAS 2680537-06-6) is reported with a computed LogP of 1.72 [1]. This ΔLogP of ~0.18, while modest, reflects the differential positioning of the methyl substituent relative to the heteroatom-containing oxazepine ring and may influence membrane permeability and off-target binding profiles in CNS-targeted programs.

Lipophilicity Positional isomer CNS drug design

Scaffold Validation: 2,3,4,5-Tetrahydro-1,4-benzoxazepine Core as an Established Bromodomain Inhibitor Pharmacophore

The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold—of which the 7-methyl compound is a direct derivative—has been validated as an N-acetyl-lysine mimetic core in the development of selective CBP/P300 bromodomain inhibitors. The landmark study by Popp et al. (J Med Chem, 2016) established comprehensive structure-activity relationships (SAR) on this scaffold, culminating in the chemical probe I-CBP112 and the optimized inhibitor TPOP146 (CBP Kd = 134 nM) [1]. While the 7-methyl substituent itself was not the focus of this study, the scaffold's demonstrated capacity to achieve nanomolar potency and bromodomain family selectivity provides a validated starting point for methyl-substituted analog exploration.

Epigenetics Bromodomain inhibition CBP/P300 Chemical probe

Multi-Vendor Availability and Batch Analytical Documentation: Procurement Reliability Indicator

CAS 1803612-10-3 is stocked by multiple independent vendors including AKSci (USA), Bidepharm (China), Leyan (China), and Biosynth (UK), with a standard minimum purity specification of ≥95% across suppliers . Bidepharm explicitly offers batch-specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, the 6-methyl hydrochloride isomer (CAS 2031261-10-4) shows more limited vendor coverage with longer lead times (3–4 weeks) and substantially higher pricing , while the 9-methyl isomer's CAS identity remains ambiguously cross-listed with the 7-methyl compound on at least one major platform [1], representing a procurement risk.

Supply chain Quality assurance Batch consistency

Rotatable Bond Count and Molecular Rigidity: Conformational Restriction Relative to Acyclic Analogs

The tetrahydro-1,4-benzoxazepine core, including its 7-methyl derivative, possesses zero rotatable bonds (computed value) [1], indicating a fully conformationally restricted bicyclic system. This contrasts with acyclic N-acetyl-lysine mimetics or flexible benzodiazepine analogs, which typically display 3–6 rotatable bonds. Conformational pre-organization is a well-established principle for improving ligand binding entropy and enhancing target selectivity, making the rigid 7-methyl-benzoxazepine scaffold an attractive starting point for fragment-based or structure-guided design campaigns.

Conformational restriction Ligand efficiency Scaffold design

Recommended Procurement and Application Scenarios for 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride


Epigenetic Chemical Probe Development: CBP/P300 Bromodomain Inhibitor SAR Exploration

Research groups pursuing selective CBP/P300 bromodomain inhibitors can employ CAS 1803612-10-3 as a methyl-substituted building block to systematically explore the positional SAR of the validated 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold. The scaffold's demonstrated capacity to yield nanomolar-affinity probes (e.g., TPOP146, Kd = 134 nM for CBP) provides a strong precedent for analog generation [1]. The 7-methyl substitution offers a specific vector for modulating bromodomain pocket complementarity, while the HCl salt form ensures consistent handling in biochemical assay workflows.

CNS Drug Discovery: Positional Isomer Screening for Optimized Brain Penetrance

Given the differential computed LogP between 7-methyl (LogP ≈ 1.90) and 9-methyl (LogP ≈ 1.72) isomers [2], medicinal chemistry teams optimizing CNS-penetrant benzoxazepine leads should include CAS 1803612-10-3 in their positional isomer screening cascade. The compound's favorable computed LogP within the optimal CNS drug space, combined with zero rotatable bonds and a topological polar surface area of approximately 21.3 Ų, positions it as a suitable core for blood-brain barrier penetration optimization.

Fragment-Based Drug Discovery: Rigid Core for Ligand Efficiency Optimization

With zero rotatable bonds and a molecular weight below 200 Da (HCl salt), the 7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold satisfies key fragment library criteria [3]. Its complete conformational restriction maximizes the entropic advantage upon target binding, a critical parameter for fragment hit evolution. Procurement of the HCl salt (CAS 1803612-10-3) from vendors providing batch-specific NMR and HPLC documentation ensures the high purity required for sensitive biophysical fragment screening methods such as SPR, ITC, or ligand-observed NMR.

Multi-Gram Scale-Up: Cost-Efficient Building Block for Parallel Library Synthesis

For medicinal chemistry groups requiring multi-gram quantities of methyl-substituted benzoxazepine building blocks, the 7-methyl HCl salt offers a cost advantage: AKSci pricing at $2,850/5 g translates to $570/g at the 5 g scale , significantly below the 8-methyl free base cost of $1,355/g (1 g scale) . The availability from multiple suppliers with defined purity specifications (≥95%) supports competitive procurement and supply chain resilience for library production campaigns.

Quote Request

Request a Quote for 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.